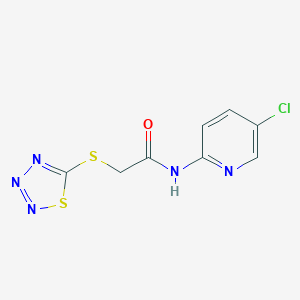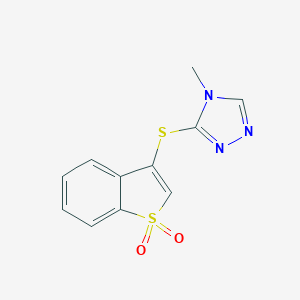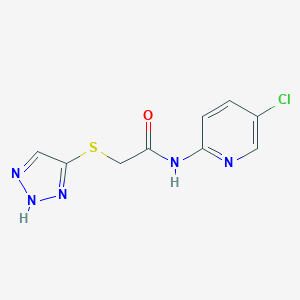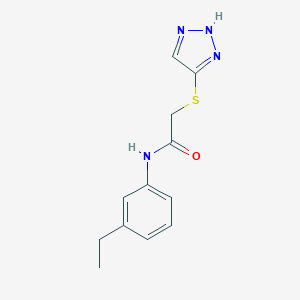
4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid, also known as MTA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MTA belongs to the class of tetrazole-containing compounds, which have been extensively studied for their potential therapeutic applications. MTA has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of novel drugs.
Mécanisme D'action
The exact mechanism of action of 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting the activity of enzymes involved in various metabolic pathways. For example, this compound has been found to inhibit the activity of dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. This compound has also been found to inhibit the activity of thymidylate synthase, which is involved in the synthesis of thymidine, a component of DNA. Moreover, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains by interfering with their metabolic pathways. This compound has also been found to inhibit the replication of HIV and HSV by inhibiting the activity of enzymes involved in their replication. Moreover, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to induce apoptosis in cancer cells by activating various apoptotic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. This compound has also been found to exhibit a wide range of biological activities, making it a versatile compound for various experiments. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its exact mechanism of action is not fully understood. Moreover, this compound has not yet been extensively studied in vivo, and its toxicity profile is not fully known.
Orientations Futures
There are several future directions for the study of 4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid. One of the most promising applications of this compound is in the development of novel antimicrobial agents. This compound has been found to exhibit potent antimicrobial activity against various bacterial and fungal strains, and its mechanism of action is different from that of conventional antibiotics. Moreover, this compound has been found to inhibit the replication of HIV and HSV, making it a potential candidate for the development of antiviral agents. Another promising application of this compound is in the development of novel anticancer agents. This compound has been found to induce apoptosis in cancer cells, and its mechanism of action is different from that of conventional chemotherapeutic agents. Moreover, this compound has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid can be synthesized using a variety of methods, including the reaction of 4-aminobenzoic acid with thionyl chloride, followed by the reaction of the resulting product with sodium azide and sulfur. Another method involves the reaction of 4-chlorobenzoic acid with sodium azide and sulfur in the presence of copper powder. These methods have been reported to yield this compound with high purity and yield.
Applications De Recherche Scientifique
4-(5-Methylsulfanyltetrazol-1-yl)benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer activities. This compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus. This compound has been shown to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Moreover, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C9H8N4O2S |
|---|---|
Poids moléculaire |
236.25 g/mol |
Nom IUPAC |
4-(5-methylsulfanyltetrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C9H8N4O2S/c1-16-9-10-11-12-13(9)7-4-2-6(3-5-7)8(14)15/h2-5H,1H3,(H,14,15) |
Clé InChI |
RGLFMDVMQULYPX-UHFFFAOYSA-N |
SMILES |
CSC1=NN=NN1C2=CC=C(C=C2)C(=O)O |
SMILES canonique |
CSC1=NN=NN1C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249402.png)


![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)



![{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B249419.png)
![4-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-2-butyn-1-ol](/img/structure/B249421.png)


![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B249425.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B249426.png)
![N-(2-benzoylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B249427.png)